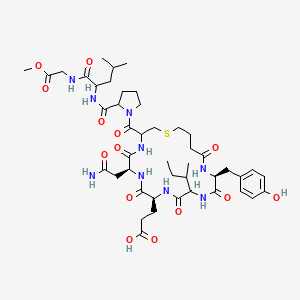
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
Wirkmechanismus
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be compared with other similar compounds, such as:
1-Butyric-4-L-glutamic-1-carbaoxytocin: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
1-Butyric-4-L-glutamic-1-carbaoxytocin, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
1-Butyric-4-L-glutamic-1-carbaoxytocin, propyl ester: The propyl ester variant may exhibit different physical and chemical properties.
Eigenschaften
CAS-Nummer |
72289-65-7 |
|---|---|
Molekularformel |
C45H67N9O14S |
Molekulargewicht |
990.1 g/mol |
IUPAC-Name |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
InChI-Schlüssel |
OKLMRBXDOZALFZ-TWJTVISESA-N |
Isomerische SMILES |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


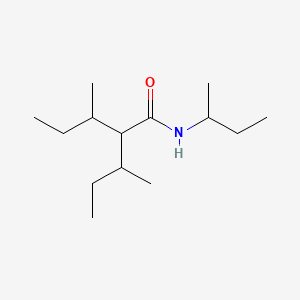
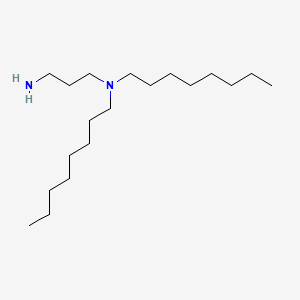
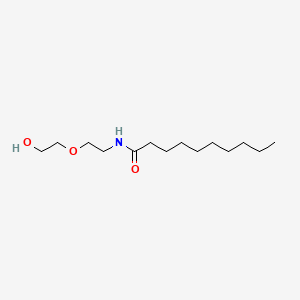



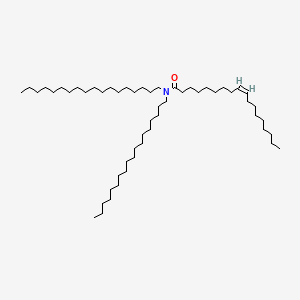
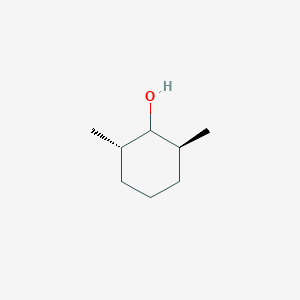
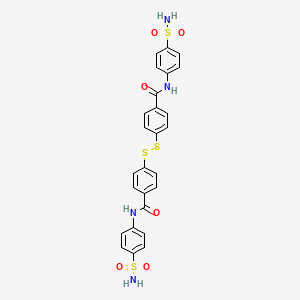
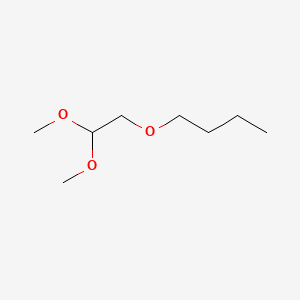

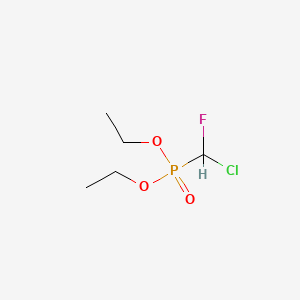
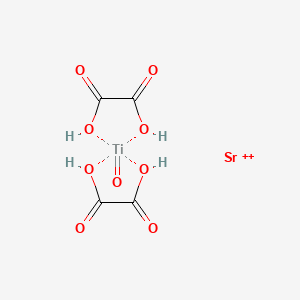
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
